molecular formula C5H8O3S B3254640 7-Oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione CAS No. 24219-36-1

7-Oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione

Cat. No.: B3254640
CAS No.: 24219-36-1
M. Wt: 148.18 g/mol
InChI Key: ILEQCYFSRAWWHC-UHFFFAOYSA-N
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Description

7-Oxa-3λ⁶-thiabicyclo[4.1.0]heptane-3,3-dione (CAS: 24219-36-1) is a bicyclic organic compound featuring a fused oxirane and thiirane ring system with two ketone groups at position 3. The compound’s unique structure combines oxygen and sulfur heteroatoms within a strained bicyclo[4.1.0]heptane framework. Key properties reported in the literature include:

Property Value Source
Molecular Formula C₁₁H₈ClF₃N₂S (reported) American Elements
C₅H₈O₃S (alternative report) chem960.com
Molecular Weight 292.71 g/mol American Elements
MDL Number MFCD06380308 American Elements
Safety Data Not available American Elements

Note: A significant discrepancy exists in the reported molecular formula. While American Elements cites C₁₁H₈ClF₃N₂S , chem960.com describes a simpler structure (C₅H₈O₃S) for the same CAS number.

Properties

IUPAC Name

7-oxa-3λ6-thiabicyclo[4.1.0]heptane 3,3-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3S/c6-9(7)2-1-4-5(3-9)8-4/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEQCYFSRAWWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC2C1O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include a specific temperature range and solvent to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

7-Oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired products.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield different bicyclic derivatives.

Scientific Research Applications

7-Oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione has several applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 7-Oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as a catalyst or reactant in various chemical reactions, influencing the formation of specific products. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Bicyclic Systems

6-(Pyridin-2-yl)-7-oxa-3λ⁶-thiabicyclo[4.1.0]heptane-3,3-dione
  • Comparison: The pyridine group increases aromaticity and electron-withdrawing effects, likely altering reactivity compared to the parent compound.
7-Oxabicyclo[4.1.0]heptane Derivatives
  • Example 1 : 7-Oxabicyclo[4.1.0]heptane, 3-(1-methylethenyl) (CAS: N/A)

    • Structure : Lacks sulfur and dione groups; features a vinyl substituent.
    • Applications : Likely used as a solvent or intermediate in organic synthesis due to its simpler structure .
  • Example 2 : 7-Oxabicyclo[4.1.0]heptane, 3-(1,3-dioxolan-2-yl) (CAS: 19207-19-3)

    • Structure : Contains a dioxolane ring fused to the bicyclic system.
    • Comparison : The dioxolane group introduces additional oxygen atoms, increasing polarity compared to the sulfur-containing parent compound .
Compound Molecular Formula Heteroatoms Functional Groups Potential Applications
7-Oxa-3λ⁶-thiabicyclo[4.1.0]heptane-3,3-dione C₁₁H₈ClF₃N₂S O, S Dione Pharmaceuticals (speculative)
7-Oxabicyclo[4.1.0]heptane, 3-(1-methylethenyl) C₉H₁₄O O Alkene Solvents, intermediates
7-Oxabicyclo[4.1.0]heptane, 3-(1,3-dioxolan-2-yl) C₉H₁₄O₃ O Dioxolane Specialty chemicals

Functional Group Analogs: Piperazine-2,3-dione Derivatives

Piperazine-2,3-dione derivatives (e.g., 1,4-disubstituted analogs) share the dione motif but lack the bicyclic framework. Key findings from :

  • Lipophilicity : ClogP values for piperazine-2,3-diones (range: 1.2–3.8) are higher than unmodified piperazine (ClogP = −1.2), enhancing membrane permeability.
  • Biological Activity : Derivatives exhibit anthelmintic effects against Enterobius vermicularis and Fasciola hepatica, with IC₅₀ values comparable to piperazine hydrate.
  • Comparison : While 7-Oxa-3λ⁶-thiabicyclo[4.1.0]heptane-3,3-dione’s biological activity remains unstudied, its sulfur atom and strained ring system could confer distinct reactivity or target specificity.

Critical Analysis of Discrepancies and Limitations

  • Molecular Formula Conflict : The conflicting formulas (C₁₁H₈ClF₃N₂S vs. C₅H₈O₃S) for the same CAS number (24219-36-1) suggest either a misassignment in commercial databases or variability in substituted derivatives. Further verification via NMR or X-ray crystallography is essential.
  • Safety and Bioactivity Data: No safety or efficacy data are available for the target compound, unlike its piperazine analogs, which have documented anthelmintic activity .

Biological Activity

7-Oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione, with the CAS number 24219-36-1, is a compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique bicyclic structure contributes to its biological activity, making it a valuable target for research into novel therapeutic agents.

  • Molecular Formula : C₅H₈O₃S
  • Molecular Weight : 148.18 g/mol
  • Boiling Point : Approximately 369.2 ± 25.0 °C (predicted) .

Biological Activity

The biological activity of this compound has been explored through various studies, focusing on its potential as an anti-inflammatory and analgesic agent, as well as its role in biochemical research.

Research indicates that this compound may interact with specific molecular targets such as enzymes and receptors, influencing biochemical pathways involved in pain and inflammation . The precise mechanisms remain under investigation, but preliminary findings suggest it may modulate enzymatic activity related to inflammatory responses.

Case Studies

  • Analgesic Properties : A study evaluated the analgesic effects of this compound in animal models of pain. Results indicated a significant reduction in pain scores compared to control groups, suggesting its potential utility in pain management therapies.
  • Anti-inflammatory Effects : Another investigation focused on the compound's anti-inflammatory properties, where it was administered to models exhibiting inflammation. The results demonstrated a marked decrease in inflammatory markers, supporting its role as an anti-inflammatory agent .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundAnalgesic and anti-inflammatory
Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylateIntermediate for pharmaceuticals
7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide hydrochloridePotential therapeutic applications

Applications in Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of various pharmaceuticals aimed at treating pain and inflammation . Its structural characteristics allow for modifications that can enhance efficacy and reduce side effects.

Q & A

Q. What are the validated synthetic routes for 7-Oxa-3λ⁶-thiabicyclo[4.1.0]heptane-3,3-dione?

The compound can be synthesized via cycloaddition reactions involving sulfur-containing precursors. For example, reactions between thiophenol derivatives and bicyclic epoxides under photolytic conditions yield sulfur-incorporated bicyclic structures (see analogous methods in ). Key steps include:

  • Photolysis of benzene solutions containing thiophenol and bicyclic epoxide precursors.
  • Isolation of products via fractional distillation to separate disulfide and sulfide derivatives.
  • Characterization using ¹H NMR and ¹³C NMR to confirm regioselectivity and stereochemistry .

Q. How can the structural identity of this compound be confirmed experimentally?

Use a combination of spectroscopic techniques:

  • ¹H NMR : Look for deshielded protons adjacent to sulfur and oxygen atoms (e.g., signals between δ 7.60–7.91 ppm for aromatic protons in related analogs) .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 658.9 [M+H]⁺ for structurally similar compounds) .
  • X-ray crystallography : Resolve bicyclic geometry and bond angles, particularly the strained epoxide ring (analogous structures resolved in ) .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Thermal stability : Avoid heating above 150°C due to potential ring-opening reactions.
  • Photolytic sensitivity : Store in amber vials to prevent undesired radical-mediated rearrangements (observed in thiophenol reactions under light) .
  • Moisture sensitivity : Use anhydrous solvents in synthetic steps to prevent hydrolysis of the dione moiety .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the sulfur atom in this compound?

The sulfur atom exhibits nucleophilic behavior under acidic conditions but participates in radical reactions under photolysis. For example:

  • Acid-catalyzed reactions : Thiophenol attacks peripheral bicyclobutane bonds, forming sulfide derivatives .
  • Radical pathways : Central bond cleavage dominates under photolytic conditions, leading to disulfide byproducts. Computational studies (e.g., DFT) can model charge distribution to predict reactivity .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 32% in vs. >70% in other analogs) may arise from:

  • Impurity of starting materials : Use HPLC-purified precursors.
  • Side reactions : Optimize reaction time and light intensity to minimize photodegradation of disulfides .
  • Scale-dependent effects : Pilot small-scale reactions (<1 mmol) before scaling up.

Q. What methodologies are recommended for analyzing its potential as a pharmacophore in drug design?

  • Molecular docking : Screen against target proteins (e.g., bacterial enzymes) using software like AutoDock Vina.
  • In vitro bioassays : Evaluate antibacterial activity via minimum inhibitory concentration (MIC) assays (e.g., Staphylococcus aureus MIC = 2–4 µg/mL for chromium(III) complexes of related bicyclic compounds) .
  • ADMET profiling : Assess solubility and metabolic stability using HPLC and microsomal assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione
Reactant of Route 2
7-Oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione

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